(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide
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Overview
Description
(E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a diethylamino group, a benzenesulfonamide moiety, and a hydrazinylidene-pyrimidine core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrimidine Core:
- Starting with a suitable pyrimidine precursor, such as 2,4-dihydroxypyrimidine.
- Reacting with hydrazine hydrate to form the hydrazinyl-pyrimidine intermediate.
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Sulfonamide Formation:
- Reacting the hydrazinyl-pyrimidine intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the benzenesulfonamide group.
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Diethylation:
- Finally, the introduction of the diethylamino group is achieved through alkylation using diethylamine in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up reactions: using continuous flow chemistry to enhance efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene and pyrimidine moieties.
Reduction: Reduction reactions can target the imino and sulfonamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine core.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation products: Oxidized derivatives of the pyrimidine and hydrazinylidene groups.
Reduction products: Reduced forms of the imino and sulfonamide groups.
Substitution products: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
- Explored for its ability to inhibit specific enzymes or biological pathways.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in research for developing novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to active sites: of enzymes, potentially inhibiting their activity.
Interact with nucleic acids: , affecting processes like DNA replication or transcription.
Comparison with Similar Compounds
Sulfonamides: Compounds like sulfanilamide, which also contain the benzenesulfonamide group.
Pyrimidines: Compounds such as uracil and thymine, which share the pyrimidine core.
Uniqueness:
- The combination of the diethylamino group, hydrazinylidene-pyrimidine core, and benzenesulfonamide moiety makes this compound unique.
- Its specific structure allows for a diverse range of chemical reactions and biological activities not commonly found in simpler analogs.
This detailed overview provides a comprehensive understanding of (E)-N,N-diethyl-4-(2-(2-hydroxy-4-imino-6-oxo-1,6-dihydropyrimidin-5(4H)-ylidene)hydrazinyl)benzenesulfonamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S/c1-3-20(4-2)25(23,24)10-7-5-9(6-8-10)18-19-11-12(15)16-14(22)17-13(11)21/h5-8H,3-4H2,1-2H3,(H4,15,16,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVJNXWORGNLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(NC(=O)NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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